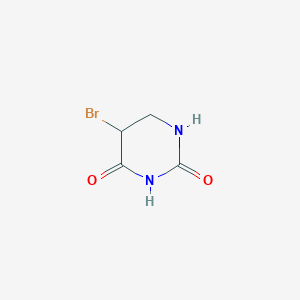

Hydrouracil, 5-bromo-

Overview

Description

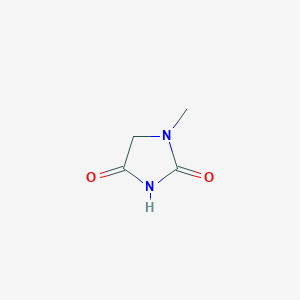

5-Bromouracil (5-BrU, 5BrUra, or br5Ura) is a brominated derivative of uracil that acts as an antimetabolite or base analog, substituting for thymine in DNA, and can induce DNA mutation . It is used mainly as an experimental mutagen .

Chemical Reactions Analysis

5-Bromouracil can induce DNA mutation in the same way as 2-aminopurine . It substitutes for thymine in DNA . More specific chemical reactions involving 5-bromo hydrouracil are not available in the retrieved data.Scientific Research Applications

Biomedical Research

5-bromo-1,3-diazinane-2,4-dione is utilized in biomedical research due to its structural similarity to nucleic acid components. It serves as an analog for uracil and can be incorporated into synthetic nucleotides. This incorporation allows researchers to study DNA replication processes and the effects of brominated compounds on gene expression and mutation rates .

Pharmaceutical Development

This compound has potential applications in drug development, particularly as a scaffold for creating new pharmaceuticals. Its bromine atom can undergo various chemical reactions, making it a versatile intermediate for synthesizing compounds with potential antimicrobial, antiviral, or anticancer properties .

Material Science

In material science, 5-bromo-1,3-diazinane-2,4-dione can be used to synthesize novel polymers and coatings. Its reactivity with various agents can lead to the development of materials with unique properties such as enhanced durability or specific interaction with light and other forms of radiation .

Agricultural Chemistry

The compound’s derivatives may be explored for their use in agriculture, particularly as precursors to pesticides or herbicides. The bromine moiety can be critical for the biological activity of these agents, providing a way to control pests and weeds effectively .

Environmental Impact Studies

Researchers can use 5-bromo-1,3-diazinane-2,4-dione to study its environmental impact, particularly its behavior in water and soil. Understanding its degradation products and their toxicity is crucial for assessing the compound’s safety and ecological footprint .

Biotechnology Applications

In biotechnology, this compound could be part of the synthesis of biomolecules or as a molecular probe. Its ability to interact with enzymes and other proteins makes it a candidate for designing assays and diagnostic tools .

Safety and Hazards

properties

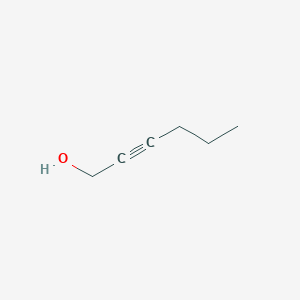

IUPAC Name |

5-bromo-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDARRSUPCSLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrouracil, 5-bromo- | |

CAS RN |

1193-76-6 | |

| Record name | 5-Bromo-5,6-dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.